Alcohols, C16-20, ethoxylated
Description
Historical Context and Development of Alcohols, Carbon 16-20, Ethoxylated
The development of alcohols, carbon 16-20, ethoxylated traces its origins to the pioneering research conducted during the 1930s at the Ludwigshafen laboratories of IG Farben by Conrad Schöller and Max Wittwer. This groundbreaking work established the fundamental principles of ethoxylation, a chemical process that would later become the most widely practiced alkoxylation method in industrial chemistry. The ethoxylation process involves the addition of ethylene oxide to various substrates, with alcohols and phenols being the most common starting materials for commercial applications.
The initial commercial development of fatty alcohol ethoxylates occurred during the early 1940s, coinciding with the expansion of petrochemical industries and the growing understanding of surfactant chemistry. Prior to this period, fatty alcohols were primarily obtained through the reduction of wax esters using sodium in the Bouveault-Blanc reduction process, which had been available since the early 1900s. The commercialization of catalytic hydrogenation in the 1930s marked a significant advancement, enabling the efficient conversion of fatty acid esters, particularly those derived from tallow, into the corresponding alcohols.
The 1940s and 1950s witnessed substantial technological progress with the emergence of petrochemicals as a major source of chemical feedstocks and Karl Ziegler's discovery of ethylene polymerization. These two developments created new pathways for synthetic fatty alcohol production, expanding beyond traditional natural sources. The evolution from natural to synthetic production methods significantly increased the availability and consistency of fatty alcohols, facilitating the large-scale manufacture of ethoxylated derivatives.
Industrial production of ethoxylated alcohols expanded rapidly throughout the latter half of the 20th century, driven by increasing demand from the detergent and personal care industries. By 1994, global production of various ethoxylates exceeded 2,000,000 metric tons annually, demonstrating the substantial commercial significance of these compounds. The continuous refinement of production processes and catalyst systems has further enhanced the efficiency and selectivity of ethoxylation reactions, enabling manufacturers to produce increasingly sophisticated product ranges tailored to specific applications.
Structural Characteristics and Nomenclature
Alcohols, carbon 16-20, ethoxylated are characterized by their distinctive molecular architecture, which combines hydrophobic fatty alcohol chains with hydrophilic ethoxylate groups. The fundamental chemical structure follows the general formula R(OCH₂CH₂)ₙOH, where R represents the fatty alcohol chain containing 16 to 20 carbon atoms, and n indicates the number of ethylene oxide units incorporated into the molecule. This amphiphilic structure is responsible for the excellent surfactant properties exhibited by these compounds.
The fatty alcohol component of these molecules consists of saturated or unsaturated carbon chains ranging from 16 to 20 carbon atoms in length. The most common constituents include cetyl alcohol (hexadecanol, C₁₆H₃₄O), stearyl alcohol (octadecanol, C₁₈H₃₈O), and their unsaturated counterparts. These fatty alcohols can be derived from natural sources such as palm kernel oil, coconut oil, or produced synthetically through petrochemical processes. The carbon chain length significantly influences the physical and chemical properties of the final ethoxylated product, with longer chains generally conferring increased hydrophobicity and altered solubility characteristics.
The ethoxylate portion of the molecule consists of repeating ethylene oxide units (OCH₂CH₂) that form a polyethylene glycol chain. The number of ethylene oxide units can vary considerably, typically ranging from 1 to 50 units per molecule, though most commercial formulations contain between 2 and 25 units. The degree of ethoxylation is often denoted numerically in the compound name, such as "Ceteareth-20" indicating an average of 20 ethylene oxide units. This nomenclature system, established by the International Nomenclature of Cosmetic Ingredients (INCI), provides standardized identification for regulatory and commercial purposes.
| Fatty Alcohol Component | Carbon Chain Length | Common Sources | Typical Ethylene Oxide Units |
|---|---|---|---|
| Cetyl Alcohol | C₁₆ | Palm Kernel Oil, Coconut Oil | 2-50 |
| Stearyl Alcohol | C₁₈ | Palm Oil, Tallow | 2-50 |
| Cetearyl Alcohol | C₁₆-C₁₈ Mixed | Various Plant Oils | 2-50 |
| Oleyl Alcohol | C₁₈ Unsaturated | Olive Oil, Rapeseed Oil | 2-25 |
The molecular weight of alcohols, carbon 16-20, ethoxylated varies significantly depending on both the fatty alcohol chain length and the degree of ethoxylation. Lower degrees of ethoxylation typically result in more lipophilic compounds with reduced water solubility, while higher degrees of ethoxylation produce more hydrophilic molecules with enhanced aqueous solubility. This relationship between structure and properties allows formulators to select specific ethoxylate grades that optimize performance for particular applications.
The polydisperse nature of ethoxylated alcohols represents an important structural characteristic that distinguishes these compounds from many other chemical products. During the ethoxylation process, the addition of ethylene oxide units follows statistical principles rather than producing uniform molecules, resulting in a distribution of products with varying ethylene oxide chain lengths. This polydispersity can be controlled through careful selection of catalysts and reaction conditions, though complete uniformity is generally not achievable using conventional production methods.
Global Significance in Industrial and Consumer Applications
The global market for fatty alcohol ethoxylates, including alcohols, carbon 16-20, ethoxylated, demonstrates substantial economic significance with projected growth from USD 3,209.13 million in 2023 to USD 4,868.57 million by 2032, representing a compound annual growth rate of 5.19%. This expansion reflects the increasing demand across diverse end-use sectors and the growing preference for environmentally sustainable surfactant alternatives. Major industrial players including BASF SE, Dow Chemical Company, Clariant AG, Huntsman Corporation, and Stepan Company continue to invest heavily in research and development to introduce innovative products that align with evolving consumer preferences and regulatory standards.
In the household and personal care sector, alcohols, carbon 16-20, ethoxylated serve as essential ingredients in numerous formulations including facial moisturizers, anti-aging treatments, hair conditioners, cleansers, sunscreens, and acne treatments. These compounds function primarily as emulsifiers and surfactants, improving product texture, stability, and performance characteristics. The cosmetic industry particularly values ceteareth compounds, such as Ceteareth-20, for their ability to create stable emulsions and enhance the sensory properties of finished products.
The detergent and cleaning products industry represents one of the largest application segments for ethoxylated alcohols. These nonionic surfactants demonstrate superior performance in reducing surface tension, making them excellent emulsifiers, wetting agents, and dispersing agents. Their compatibility with other chemicals and adaptability to various formulation requirements make them indispensable components in modern cleaning product development. Industrial cleaning applications particularly benefit from the excellent degreasing and soil removal capabilities of these compounds, especially at lower temperatures compared to other surfactant classes.
| Application Sector | Primary Functions | Key Benefits | Market Growth Drivers |
|---|---|---|---|
| Personal Care | Emulsification, Stabilization | Texture Enhancement, Compatibility | Consumer Preference for Premium Products |
| Household Cleaning | Surface Tension Reduction, Soil Removal | Temperature Efficiency, Versatility | Environmental Sustainability Demands |
| Industrial Processing | Wetting, Dispersing | Chemical Compatibility, Performance | Technological Advancement Requirements |
| Agricultural Formulations | Spray Adjuvants, Emulsification | Application Efficiency, Stability | Precision Agriculture Growth |
Agricultural applications have emerged as a significant growth area for alcohols, carbon 16-20, ethoxylated, where they serve as adjuvants in pesticide and herbicide formulations. These compounds enhance the effectiveness of active agricultural ingredients by improving spray coverage, penetration, and retention on plant surfaces. The increasing adoption of precision agriculture techniques and the demand for more efficient crop protection products continue to drive growth in this application segment.
Textile processing represents another important industrial application where these ethoxylated alcohols function as processing aids, improving fiber wetting, dye penetration, and fabric finishing operations. The pharmaceutical industry utilizes these compounds as excipients and processing aids, taking advantage of their biocompatibility and functional versatility. Metal-working fluids incorporate these surfactants at concentrations ranging from 1% to 10% to enhance lubrication and cooling properties.
The global distribution network for alcohols, carbon 16-20, ethoxylated continues to expand through strategic partnerships and collaborations within the supply chain. Major manufacturers are increasing production capacities and establishing regional distribution centers to ensure widespread availability and meet growing demand across different geographical markets. This expansion strategy facilitates efficient product distribution and provides end-users with reliable access to these essential chemical intermediates.
Environmental considerations increasingly influence the market dynamics for ethoxylated alcohols, with growing emphasis on biodegradability and ecological compatibility. These compounds generally demonstrate favorable environmental profiles, with standard biodegradation studies showing that linear and non-highly branched ethoxylated alcohols readily biodegrade through well-understood mechanisms. The primary biodegradation typically proceeds through central cleavage of the hydrophilic ethoxylate chain from the hydrophobic fatty alcohol, followed by ultimate degradation through oxidative and hydrolytic processes.
Properties
CAS No. |
106232-82-0 |
|---|---|
Molecular Formula |
C6H14N4O4.HNO3 |
Synonyms |
Alcohols, C16-20, ethoxylated |
Origin of Product |
United States |
Scientific Research Applications
Applications in Personal Care Products
Alcohols, C16-20, ethoxylated are extensively used in personal care formulations due to their emulsifying and stabilizing properties:
- Emulsifiers : They help stabilize oil-in-water emulsions in creams, lotions, and other cosmetic products. By reducing surface tension between water and oil phases, they prevent separation over time .
- Surfactants : In shampoos and conditioners, these compounds enhance cleansing efficiency by allowing oils and dirt to be washed away easily. They also improve the texture and feel of hair care products .
- Stabilizers : In formulations like hair color creams and gels, they act as stabilizers that maintain product consistency and performance over time .
Industrial Applications
Beyond personal care products, this compound find utility in various industrial applications:
- Detergents and Cleaning Agents : Their surfactant properties make them effective in household and industrial cleaning products. They facilitate the dispersion of dirt and grease in aqueous solutions .
- Hydraulic Fracturing : In the oil and gas industry, these compounds are used as components in hydraulic fracturing fluids to enhance gas flow by reducing friction and stabilizing proppants during well stimulation .
- Textiles : They serve as wetting agents in textile processing to improve dye uptake and enhance fabric softness .
Environmental Considerations
The environmental impact of this compound is an area of ongoing research:
- Biodegradability : These compounds are generally considered biodegradable; however, their potential toxicity to aquatic life has raised concerns. Studies indicate that while they exhibit low acute toxicity to humans through dermal exposure, they can be harmful to aquatic organisms .
- Regulatory Assessments : Regulatory bodies have conducted assessments on the safety profiles of these compounds. For example, the European Chemicals Agency (ECHA) has documented their toxicological effects and environmental persistence .
Case Studies
Several case studies exemplify the practical applications of this compound:
- Personal Care Formulations : A study on hair conditioners demonstrated that formulations containing C16-C18 fatty alcohol ethoxylates significantly improved product stability and user satisfaction compared to those without these surfactants .
- Industrial Cleaning Agents : Research indicated that incorporating these compounds into industrial cleaners enhanced their effectiveness in removing heavy grease from surfaces while maintaining safety standards for users .
- Hydraulic Fracturing Fluids : A detailed assessment showed that using this compound in hydraulic fracturing fluids improved gas extraction efficiency while minimizing environmental risks through careful management practices .
Chemical Reactions Analysis
Sulfation and Sulfonation
Ethoxylated alcohols undergo sulfation to produce anionic surfactants with enhanced water solubility:
Co-sulfation reaction (with unsaturated alcohols):
Experimental findings :
-
Co-sulfating C16-C20 ethoxylates with oleyl alcohol (C18:1) reduces side reactions (e.g., double-bond sulfonation) and improves yield .
-
Optimal conditions: Equimolar ratios of reactants, ether solvents, and controlled sulfation at <50°C .
Product properties :
| Property | Ethoxylated Alcohol Sulfate | Unsaturated Sulfate (e.g., oleyl) |
|---|---|---|
| Solubility | High in aqueous solutions | Moderate |
| Stability | pH-sensitive (hydrolyzes above 9) | Resists isomerization |
Biodegradation Pathways
C16-C20 ethoxylates degrade via oxidative cleavage and microbial action :
Mechanisms :
-
ω-/β-oxidation : Terminal methyl groups oxidize to carboxylic acids, followed by β-oxidation .
-
Central cleavage : Ether bonds break, yielding shorter EO chains and fatty alcohols .
Environmental data :
| Condition | Half-life (days) | Degradation Rate |
|---|---|---|
| Aerobic aquatic | 1.3–28 | 60–90% in 28d |
| Anaerobic sludge | >30 | <50% |
Emulsification
C16-C20 ethoxylates stabilize oil-water interfaces via hydrophobic alkyl chains and hydrophilic EO groups. Studies show:
Crosslinking in Hydraulic Fracturing
Used as crosslinkers in fracturing fluids (0.00015% concentration) to enhance viscosity:
Comparison with Similar Compounds
Key Observations :
- Carbon Chain Length : Longer chains (C16-20) reduce water solubility but improve surface tension reduction and stability in hydrophobic systems compared to shorter chains (C6-12) .
- EO Units : Higher EO content increases hydrophilicity and foaming capacity, as seen in C12-16 ethoxylates, whereas C16-20 variants with fewer EO units exhibit defoaming properties .
- Propoxylation : Adding propylene oxide (PO) to C10-16 ethoxylates enhances biodegradability and reduces aquatic toxicity .
Toxicity and Environmental Impact
Table 2: Toxicological and Environmental Profiles
Key Findings :
- Aquatic Toxicity : Invertebrates are more sensitive to ethoxylates than fish or algae. C12-16 ethoxylates show moderate chronic toxicity, while C6-12 variants exhibit lower acute toxicity .
- Biodegradability : Propoxylated C10-16 ethoxylates degrade faster than pure ethoxylates, reducing environmental persistence .
- Carcinogenicity: No carcinogenic effects were observed in rats exposed to C12-16 ethoxylates .
Preparation Methods
Alkaline Catalysis (KOH, NaOH)
Alkaline catalysts like potassium hydroxide (KOH) are widely used due to their efficiency in generating alkoxide intermediates. A representative protocol involves:
-
Drying : Pre-treat C₁₆–₂₀ alcohols at 100–110°C under vacuum (<10 mbar) to reduce water content to <0.02 wt%.
-
Reaction : Introduce EO at 140–155°C and 2.5–3.0 kg/cm² pressure. For example, ethoxylating C₁₆ alcohol with 17.55 moles of EO yields a product with an HLB of ~14.5.
-
Aging : Maintain the mixture at reaction temperature until pressure stabilizes, indicating EO consumption.
Key Finding : KOH (0.39 wt%) enables 95% EO conversion but generates broad ethoxylate distributions (polydispersity index >1.1).
Acid Catalysis (Mg–Al Composite Catalysts)
Solid acid catalysts like Mg–Al composites offer narrower ethoxylate distributions. A MgO–Al₂O₃–diatomaceous earth catalyst (65% MgO, 8.4% Al₂O₃) demonstrated superior performance in ethoxylating C₁₂–₁₄ alcohols:
-
Conditions : 140–160°C, 0.3 MPa, 1 wt% catalyst loading.
-
Outcome : 90% conversion with a polydispersity index of 1.05, compared to 1.15 for KOH.
Advantage : Acidic catalysts reduce PEG formation (<0.5 wt%) by minimizing side reactions.
Zeolite and Resin Catalysts in Oligomerization
While developed for alkylphenol ethoxylates, zeolite-based methods inform C₁₆–₂₀ alcohol ethoxylation:
-
Dimerization : Convert C₈ olefins to C₁₆ olefins using H⁺-form zeolites (Si/Al = 12–80) at 100–127°C.
-
Ethoxylation : Amberlyst® resins (e.g., 15Dry) facilitate EO addition at 130–155°C, yielding ethoxylates with cloud points >60°C.
Purification and Quality Control
Fractional Crystallization
Post-reaction purification via fractional crystallization enhances purity:
Vacuum Stripping
Residual EO and PEG are removed under vacuum (<10 mbar) at 80°C, reducing PEG content to <0.2 wt%.
Comparative Analysis of Preparation Methods
Recent Advances and Innovations
-
Water Content Control : Patents emphasize reducing water to <0.02 wt% via vacuum drying, slashing PEG formation by 40%.
-
Hybrid Catalysts : Mg–Al composites paired with diatomaceous earth improve thermal stability and catalyst reusability.
-
Environmentally Friendly Processes : Substituting KOH with Amberlyst® resins reduces wastewater alkalinity by 70% .
Q & A
Q. What are the standard methods for synthesizing Alcohols, C16-20, ethoxylated with controlled ethylene oxide (EO) chain lengths?
Synthesis typically involves reacting C16-20 fatty alcohols with ethylene oxide under controlled conditions using alkaline catalysts (e.g., NaOH or KOH). The reaction temperature (120–150°C) and pressure (2–5 bar) are critical for achieving narrow EO distributions. Advanced methods employ catalysts like Group II metal oxides activated with inorganic acids to improve homogeneity . For reproducibility, refer to protocols in patents such as US 4,223,163, which detail stepwise addition of ethylene oxide and purification steps to remove unreacted alcohols.
Q. How can researchers characterize the structural properties of this compound?
Key techniques include:
- Gas Chromatography-Mass Spectrometry (GC-MS): To determine alkyl chain length and EO distribution.
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify ethoxylation patterns and quantify EO units.
- Hydroxyl Value Titration: Measures free hydroxyl groups to calculate EO content.
- Cloud Point Analysis: Assesses solubility changes with temperature, correlating with EO chain length .
Q. What are the primary toxicity considerations when handling this compound in laboratory settings?
Toxicity data from animal studies indicate:
Advanced Research Questions
Q. How can conflicting biodegradability data for this compound be reconciled in environmental studies?
Discrepancies arise from test conditions. For example:
- OECD 301B tests show 61–72% degradation in 28 days but fail the 10-day window due to slow microbial adaptation.
- Shake-flask CO2-evolution tests report 80–88% degradation under optimized conditions (e.g., 240 mg/L concentration). Researchers should standardize inoculum sources, temperature (25°C), and nutrient availability. Adjusting EO chain length (shorter EO enhances biodegradability) may improve consistency .
Q. What methodologies optimize the catalytic oxidation of this compound to carboxylated derivatives without degrading the ethoxyl chain?
Noble metal catalysts (e.g., Pt, Pd) in alkaline aqueous solutions selectively oxidize terminal hydroxyl groups to carboxylic acids. Key parameters:
- pH 8–10: Prevents ether bond cleavage.
- Oxygen Flow Rate: 0.5–1.0 L/min to balance oxidation efficiency.
- Temperature: 60–80°C to minimize side reactions. Post-reaction, liquid chromatography (HPLC) confirms ethoxyl chain integrity .
Q. How can trace amounts of this compound be detected in environmental matrices like seawater or sediments?
Derivatization with Chromium(VI) Oxide followed by Electrospray Ionization Mass Spectrometry (ESI-MS) enhances sensitivity:
- Oxidize to carboxylic/ethoxy-carboxylic acids.
- Extract with ethyl acetate; alkalinize for ESI-MS (negative-ion mode).
- Achieve LODs as low as 7.5 µg/g in complex samples (e.g., seawater pre-concentrated via solid-phase extraction) .
Q. What experimental designs address discrepancies between in vitro and in vivo toxicity findings for this compound?
- Dose-Response Curves: Compare LC50 values across models (e.g., zebrafish embryos vs. mammalian assays).
- Metabolomic Profiling: Identify species-specific detoxification pathways (e.g., cytochrome P450 activity).
- Cross-Species Extrapolation: Use QSAR models to predict human toxicity from aquatic organism data .
Methodological Challenges
Q. How do researchers evaluate the adsorption potential of this compound in soil systems?
Estimate soil adsorption coefficients (Koc) using tools like EPISuite™ KOCWIN :
| Surrogate | Koc (L/kg) | Method |
|---|---|---|
| C16 alcohol, 2 EO | 279.5 | MCI |
| C20 alcohol, 2 EO | 1691 | Kow |
| Field validation with column leaching tests is recommended to account for organic matter variability . |
Q. What strategies mitigate the formation of allergenic oxidation byproducts during storage of this compound?
- Antioxidant Additives: Add BHT (0.1–0.5%) to inhibit aldehyde formation.
- Storage Conditions: Maintain temperatures <25°C in amber glass to reduce UV exposure.
- Quality Control: Monitor formaldehyde levels via HPLC-UV (LOD: 0.1 ppm) .
Data Interpretation
Q. How are conflicting ecotoxicity data analyzed for regulatory compliance?
Apply Klimisch scoring to assess data reliability:
- Score 1: Validated OECD tests (e.g., 72% biodegradation in OECD 301B).
- Score 2: Non-standard methods (e.g., shake-flask tests) require peer review.
Use probabilistic risk assessment models to integrate variable endpoints (e.g., NOEC, EC50) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
